molecular formula C9H9N3O5S B7879707 Propionic acid, 3-(benzo[1,2,5]oxadiazole-4-sulfonylamino)-

Propionic acid, 3-(benzo[1,2,5]oxadiazole-4-sulfonylamino)-

Cat. No.: B7879707
M. Wt: 271.25 g/mol
InChI Key: HPTFNLACMVDWRF-UHFFFAOYSA-N
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Description

Propionic acid, 3-(benzo[1,2,5]oxadiazole-4-sulfonylamino)- is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(benzo[1,2,5]oxadiazole-4-sulfonylamino)- typically involves multiple steps. One common method starts with the preparation of the benzo[1,2,5]oxadiazole core, which can be synthesized from vicinal bisoximes through dehydrative cyclization at temperatures greater than 100°C . The sulfonylation of the oxadiazole ring is achieved using sulfonyl chlorides under basic conditions. Finally, the propionic acid moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-(benzo[1,2,5]oxadiazole-4-sulfonylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfinyl or sulfide derivatives.

Scientific Research Applications

Propionic acid, 3-(benzo[1,2,5]oxadiazole-4-sulfonylamino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propionic acid, 3-(benzo[1,2,5]oxadiazole-4-sulfonylamino)- involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionic acid, 3-(benzo[1,2,5]oxadiazole-4-sulfonylamino)- is unique due to its specific combination of the oxadiazole ring and the sulfonylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-(2,1,3-benzoxadiazol-4-ylsulfonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5S/c13-8(14)4-5-10-18(15,16)7-3-1-2-6-9(7)12-17-11-6/h1-3,10H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTFNLACMVDWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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